molecular formula C17H19NO2S B1668309 Carbamic acid, methyl(phenylthio)-, m-isopropylphenyl ester CAS No. 50539-94-1

Carbamic acid, methyl(phenylthio)-, m-isopropylphenyl ester

Cat. No. B1668309
CAS RN: 50539-94-1
M. Wt: 301.4 g/mol
InChI Key: MMMGLWYZFBHLJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, methyl(phenylthio)-, m-isopropylphenyl ester is a bioactive chemical.

Scientific Research Applications

Enantioselective and Regioselective Synthesis

Carbamic acid derivatives, including methyl(phenylthio)-, m-isopropylphenyl ester, have been utilized in the enantioselective preparation of dihydropyrimidones and other chiral compounds, which are significant in pharmaceutical synthesis (Goss et al., 2009). Additionally, these compounds have been used in the regioselective synthesis of isopropylthio/phenylthiosuccinic acid esters, contributing to advancements in organic synthesis methods (Xu et al., 2000).

Insect Control Studies

Studies on the inheritance of carbamate-resistance in houseflies have indicated the use of carbamic acid esters, including methyl(phenylthio)-, m-isopropylphenyl ester, in insect control strategies. This research has been crucial for understanding resistance mechanisms and developing effective pest control methods (Georghiou & Garber, 1965).

Pharmacological Research

Carbamic acid esters have been studied for their physostigmine-like action, which includes investigating their effects on intestinal peristalsis and other physiological processes. This research has implications for the development of new drugs and therapeutic agents (Aeschlimann & Reinert, 1931).

Analysis in Gas Chromatography Mass Spectrometry

These compounds have been applied in gas chromatography/mass spectrometry, specifically in studying the decomposition of thermally labile pesticides. Such research contributes to the analytical chemistry field, providing insights into the behavior of complex organic compounds under specific conditions (Tamiri & Zitrin, 1987).

Radioactive Labeling in Alzheimer's Research

In Alzheimer's research, carbamic acid esters have been used for the synthesis of labeled compounds, which are essential in studying the pharmacokinetics and distribution of drugs aimed at treating neurodegenerative diseases (Ciszewska et al., 1997).

Homologation of Boronic Esters

The use of lithiated primary alkyl carbamates, including the derivatives of carbamic acid, for the homologation of boronic esters, has been an area of research in organic chemistry. This process is critical for creating complex molecules used in various chemical syntheses (Webster et al., 2012).

Synthesis of Tolylenediisocyanate

In the synthesis process of tolylenediisocyanate, a crucial chemical in the production of polymers, carbamic acid esters have been used as intermediates. This illustrates their role in industrial chemical processes (Aso & Baba, 2003).

properties

CAS RN

50539-94-1

Product Name

Carbamic acid, methyl(phenylthio)-, m-isopropylphenyl ester

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

(3-propan-2-ylphenyl) N-methyl-N-phenylsulfanylcarbamate

InChI

InChI=1S/C17H19NO2S/c1-13(2)14-8-7-9-15(12-14)20-17(19)18(3)21-16-10-5-4-6-11-16/h4-13H,1-3H3

InChI Key

MMMGLWYZFBHLJZ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC=C1)OC(=O)N(C)SC2=CC=CC=C2

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC(=O)N(C)SC2=CC=CC=C2

Appearance

Solid powder

Other CAS RN

50539-94-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Carbamic acid, methyl(phenylthio)-, m-isopropylphenyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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